Propane, 2,2-bis(methylsulfonyl)-

Description

Historical Evolution of Geminal Bis-Sulfone Chemistry and its Foundational Principles

The study of organosulfur compounds, particularly sulfones, has been a cornerstone of organic chemistry for over a century. The sulfone group (R-S(=O)₂-R') is known for its exceptional stability and its powerful electron-withdrawing nature. The chemistry of geminal bis-sulfones, compounds bearing two sulfonyl groups attached to the same carbon atom, represents a specialized area within this field.

The foundational principles of geminal bis-sulfone chemistry are rooted in the profound electronic effect these twin groups exert. The two strongly electron-withdrawing sulfonyl groups render the protons on the central carbon atom acidic, facilitating the formation of a stabilized carbanion. This ability to act as a carbon nucleophile is a key aspect of their chemistry.

Historically, the synthetic utility of sulfones as versatile building blocks has been widely recognized. Molecules bearing multiple sulfone groups are particularly notable for their "chameleonic" reactivity; depending on the reaction conditions, they can function as nucleophiles, electrophiles, or even participate in radical reactions. researchgate.net The development of methods for the synthesis of sulfones, primarily through the oxidation of the corresponding sulfides and sulfoxides, has been a continuous area of research, with modern methods offering high chemoselectivity. organic-chemistry.org This foundational work has enabled the exploration of more complex structures like geminal bis-sulfones and their application in constructing diverse molecular architectures.

Significance of Propane (B168953), 2,2-bis(methylsulfonyl)- as a Core Structure in Organic Synthesis and Chemical Transformations

The significance of Propane, 2,2-bis(methylsulfonyl)- in organic synthesis lies in its potential as a versatile building block, a role characteristic of geminal bis-sulfones. Its structural core is valuable in chemical transformations that leverage the unique reactivity imparted by the dual sulfonyl groups.

A primary synthetic route to this compound involves the oxidation of its thioether precursor, Propane, 2,2-bis(methylthio)-. lookchem.com The oxidation of sulfides to sulfones is a fundamental and reliable transformation in organic chemistry. organic-chemistry.org

The core utility of geminal bis-sulfones like Propane, 2,2-bis(methylsulfonyl)- stems from their ability to serve as synthons for various functional groups. The alkylation of the carbanion generated from deprotonation of the central carbon is a powerful method for carbon-carbon bond formation. researchgate.net Furthermore, the sulfonyl groups themselves can be manipulated or eliminated under specific conditions, allowing the introduction of other functionalities. For instance, the chemistry of related bis-sulfones is employed in conjugate additions and other complex transformations, highlighting their role as stable yet reactive intermediates.

Structural Characteristics and Their Influence on Electronic Properties and Reactivity within Research Contexts

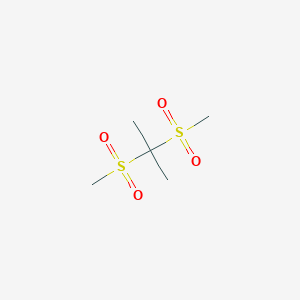

The molecular structure of Propane, 2,2-bis(methylsulfonyl)- dictates its chemical behavior. It features a central quaternary carbon atom bonded to two methyl groups and two methylsulfonyl (CH₃SO₂) groups. The geometry around this central carbon is expected to be tetrahedral.

The dominant feature of the molecule is the presence of two sulfonyl groups. These groups are strongly polar and are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atoms. The cumulative effect of two such groups on a single carbon atom creates a significant electron deficiency on that carbon.

This electronic arrangement has several key consequences for the molecule's reactivity:

Enhanced Acidity: While Propane, 2,2-bis(methylsulfonyl)- itself has no acidic protons on the central carbon (C2), the related parent compound, bis(methylsulfonyl)methane, is noted for the high acidity of its methylene (B1212753) protons. This principle is fundamental to the reactivity of the entire class of gem-disulfones.

Electrophilicity: The electron-deficient nature of the central carbon and the sulfur atoms makes them potential sites for nucleophilic attack, although the steric hindrance from the four substituents would influence this reactivity.

Leaving Group Potential: The methylsulfonyl group can act as a leaving group in certain nucleophilic substitution or elimination reactions, a common transformation in sulfone chemistry.

The physical properties of the compound, such as its high polarity, are also a direct result of these structural and electronic features.

Table 1: Physicochemical Properties of Propane, 2,2-bis(methylsulfonyl)-

| Property | Value |

| CAS Registry Number | 60154-00-9 |

| Molecular Formula | C₅H₁₂O₄S₂ |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 2,2-bis(methylsulfonyl)propane |

| SMILES | CC(C)(S(=O)(=O)C)S(=O)(=O)C |

Structure

3D Structure

Properties

CAS No. |

60154-00-9 |

|---|---|

Molecular Formula |

C5H12O4S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

2,2-bis(methylsulfonyl)propane |

InChI |

InChI=1S/C5H12O4S2/c1-5(2,10(3,6)7)11(4,8)9/h1-4H3 |

InChI Key |

YBSYYLRYPMFRNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Propane, 2,2 Bis Methylsulfonyl

Protic Acidity and Carbanion Generation Research

The key to the synthetic utility of Propane (B168953), 2,2-bis(methylsulfonyl)- lies in the acidity of its α-protons and the subsequent generation of a stable carbanion.

The hydrogen atoms on the central carbon of Propane, 2,2-bis(methylsulfonyl)- are significantly more acidic than typical alkane protons. This heightened acidity is a direct consequence of the powerful electron-withdrawing nature of the two adjacent methylsulfonyl (–SO₂CH₃) groups. Several factors contribute to this phenomenon:

Inductive Effect: The highly electronegative oxygen atoms in the sulfonyl groups pull electron density away from the central carbon atom through the sigma bonds. This polarization facilitates the departure of a proton (H⁺). The closer an electronegative group is to an acidic proton, the stronger this inductive effect. youtube.compearson.com

Resonance Stabilization: Upon deprotonation, the resulting negative charge on the central carbon is not localized. Instead, it is delocalized through resonance onto the four oxygen atoms of the two sulfonyl groups. This distribution of the negative charge over multiple electronegative atoms significantly stabilizes the conjugate base (the carbanion), which, by definition, increases the acidity of the parent compound. quora.com

| Compound | Structure | Activating Group(s) | Approximate pKa |

|---|---|---|---|

| Methane | CH₄ | None | ~50 |

| Acetone (B3395972) | CH₃C(O)CH₃ | One C=O | ~19-21 |

| Isopropyl methyl sulphone | (CH₃)₂CHSO₂CH₃ | One SO₂ | Less acidic than bis-sulfonyl |

| Diethyl Malonate | CH₂(CO₂Et)₂ | Two C=O | ~13 |

| Propane, 2,2-bis(methylsulfonyl)- | CH₃C(CH₂(SO₂CH₃)₂)CH₃ | Two SO₂ | Expected to be highly acidic (pKa likely < 13) |

The pKa values are approximate and sourced from general organic chemistry principles. The pKa for Propane, 2,2-bis(methylsulfonyl)- is an educated estimate based on the strong acidifying effect of two sulfonyl groups.

The carbanion generated by the deprotonation of Propane, 2,2-bis(methylsulfonyl)- is a key reactive intermediate. Its stability is conferred by the delocalization of the negative charge across the C–S–O systems. This stabilization can be depicted with resonance structures where the charge resides on the oxygen atoms.

Research into α-sulfonyl carbanions indicates that these intermediates possess a planar or near-planar geometry at the carbanionic center, which maximizes the orbital overlap for charge delocalization. The bond between the carbanionic carbon and the sulfur atom is typically observed to be shorter and stronger than a standard C–S single bond, suggesting a degree of double-bond character.

Once formed, this stabilized carbanion is a soft, yet potent, carbon nucleophile. Its reactivity is central to its role in organic synthesis, where it can be used to form new carbon-carbon bonds by attacking a variety of electrophilic centers.

Nucleophilic Reactivity and Substitution Reactions

The nucleophilic carbanion derived from Propane, 2,2-bis(methylsulfonyl)- is a versatile tool for constructing more complex molecular architectures through substitution and addition reactions.

A primary application of the bis-sulfone carbanion is in nucleophilic substitution reactions with alkyl halides. In this process, the carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond. This alkylation creates a quaternary carbon center bearing the two methylsulfonyl groups.

The general reaction proceeds as follows:

Deprotonation of Propane, 2,2-bis(methylsulfonyl)- with a strong base (e.g., n-butyllithium) to generate the carbanion.

Introduction of an alkyl halide (R-X, where X = Cl, Br, I).

Nucleophilic attack by the carbanion on the alkyl halide to yield the alkylated product.

| Alkylating Agent (R-X) | Example Structure | Resulting Product Structure |

|---|---|---|

| Methyl Iodide | CH₃-I | (CH₃)C(SO₂CH₃)₂CH₃ |

| Ethyl Bromide | CH₃CH₂-Br | (CH₃CH₂)C(SO₂CH₃)₂CH₃ |

| Benzyl (B1604629) Bromide | C₆H₅CH₂-Br | (C₆H₅CH₂)C(SO₂CH₃)₂CH₃ |

The carbanion of Propane, 2,2-bis(methylsulfonyl)- is an excellent Michael donor for conjugate addition reactions. masterorganicchemistry.comorganic-chemistry.org In a Michael reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgresearchgate.net This 1,4-addition is a powerful method for C-C bond formation. masterorganicchemistry.comwikipedia.org

The mechanism involves:

Formation of the bis-sulfone carbanion.

Nucleophilic attack of the carbanion on the β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to give the final 1,4-adduct. masterorganicchemistry.com

| Michael Acceptor | Acceptor Structure | Resulting Adduct Structure (after protonation) |

|---|---|---|

| Methyl vinyl ketone | CH₂=CHC(O)CH₃ | (CH₃SO₂)₂C(CH₃)CH₂CH₂C(O)CH₃ |

| Acrylonitrile | CH₂=CHCN | (CH₃SO₂)₂C(CH₃)CH₂CH₂CN |

| Diethyl fumarate | EtO₂CCH=CHCO₂Et | (CH₃SO₂)₂C(CH₃)CH(CO₂Et)CH₂CO₂Et |

While carbometalation—the direct addition of an organometallic bond across a C-C multiple bond—is not the primary reaction of Propane, 2,2-bis(methylsulfonyl)-, related processes involving organometallic reagents are fundamental to its chemistry. The most crucial of these is the deprotonation step to generate the reactive carbanion.

Strong organometallic bases, particularly organolithium reagents like n-butyllithium (n-BuLi), are commonly used to quantitatively convert the bis-sulfone into its corresponding lithium salt. nsf.gov

This in situ generation of the lithiated carbanion is the gateway to its nucleophilic reactivity. The resulting organometallic intermediate, Li⁺[C⁻(CH₃)(SO₂CH₃)₂], is the species that participates in the alkylation and Michael addition reactions discussed previously. The presence of the lithium counter-ion can influence the stereochemistry and reaction kinetics of subsequent steps. The stability of such intermediate carbanion salts allows them to be trapped by various electrophiles. nsf.gov

Electrophilic Behavior and Transformations

The electrophilic character of "Propane, 2,2-bis(methylsulfonyl)-" is a key aspect of its chemistry, though its direct participation as a leaving group in classical nucleophilic substitution reactions is not well-documented. Instead, its electrophilicity is more commonly manifested in reactions following the deprotonation of the central carbon.

Role as a Leaving Group in Nucleophilic Substitution

The concept of a good leaving group is central to nucleophilic substitution reactions. nih.govlibretexts.org Generally, a good leaving group is a species that is stable on its own, often being the conjugate base of a strong acid. pitt.edu While sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in SN2 reactions, the entire "Propane, 2,2-bis(methylsulfonyl)-" moiety acting as a leaving group is not a commonly observed pathway. pitt.edursc.org The stability of the resulting carbanion would be a determining factor, but direct substitution where the entire gem-disulfone unit departs is not a typical reaction pathway. Studies on nucleophilic substitution on neopentyl skeletons, which are structurally hindered, show that such reactions are generally slow. acs.org

Involvement in Elimination Reactions and Olefination

The most significant transformation involving the electrophilic character of related gem-disulfones is the Julia-Kocienski olefination. organic-chemistry.org This reaction allows for the synthesis of alkenes from aldehydes and a sulfone. organic-chemistry.org In this multi-step process, a carbanion is generated from the gem-disulfone, which then reacts with an aldehyde. The resulting β-alkoxy sulfone intermediate undergoes further transformations, ultimately leading to the formation of an alkene. The stereochemical outcome of the olefination can often be controlled to favor the E-isomer. organic-chemistry.org

While direct involvement of "Propane, 2,2-bis(methylsulfonyl)-" in this specific named reaction is not extensively detailed in the literature, the general mechanism provides a framework for understanding its potential behavior. The key steps involve the initial nucleophilic addition of the deprotonated gem-disulfone to the aldehyde, followed by an elimination sequence.

A general representation of the Julia-Kocienski olefination is shown below:

Table 1: General Steps in Julia-Kocienski Olefination| Step | Description |

|---|---|

| 1. Deprotonation | A strong base removes a proton from the carbon between the two sulfonyl groups, creating a stabilized carbanion. |

| 2. Nucleophilic Addition | The carbanion attacks the carbonyl carbon of an aldehyde, forming a β-alkoxy sulfone intermediate. |

| 3. Rearrangement/Elimination | The intermediate undergoes rearrangement and subsequent elimination to form the alkene product and sulfur dioxide. |

Rearrangement Reactions and their Mechanistic Elucidation

Rearrangement reactions offer pathways to structurally diverse molecules, and the sulfonyl groups in "Propane, 2,2-bis(methylsulfonyl)-" could potentially participate in such transformations.

Sigmatropic Rearrangements Involving Sulfonyl Groups

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded group migrates across a π-system. beilstein-journals.org While there is a rich chemistry of sigmatropic rearrangements involving sulfur compounds, such as the organic-chemistry.orgnih.gov-sigmatropic rearrangement of allylic sulfoxides, specific examples involving "Propane, 2,2-bis(methylsulfonyl)-" are not prominently reported in the literature. The lack of an adjacent π-system in the parent molecule would necessitate prior functionalization to enable such a rearrangement.

Intramolecular Cyclizations and Cascade Reactions

Radical Chemistry Involving Propane, 2,2-bis(methylsulfonyl)-

Radical reactions provide a complementary approach to ionic reactions for bond formation. The sulfonyl group can participate in radical reactions, often acting as a radical leaving group. beilstein-journals.org Radical cyclizations initiated by the addition of a radical to an unsaturated bond are a powerful tool in organic synthesis. rsc.org

There is documented evidence of radical-mediated cyclizations of ene-sulfonamides, where a sulfonyl radical can be eliminated. beilstein-journals.org Furthermore, the synthesis of gem-disulfonyl enamines via an iminyl-radical-mediated cascade reaction has been reported. However, specific studies on the radical chemistry of "Propane, 2,2-bis(methylsulfonyl)-" are scarce in the surveyed literature. The initiation of radical reactions often requires specific reagents like AIBN (2,2'-azobis(isobutyronitrile)) or peroxides. libretexts.orglibretexts.org

Radical Additions and Cycloadditions

Once formed, sulfonyl radicals are versatile intermediates that can participate in a variety of radical additions and cycloaddition reactions. These radicals can add to alkenes, alkynes, and allenes, leading to the formation of new carbon-carbon and carbon-sulfur bonds. The regioselectivity of these additions is influenced by both steric and electronic factors.

While direct examples involving propane, 2,2-bis(methylsulfonyl)- are not available, the general reactivity of sulfonyl radicals suggests that if a methylsulfonyl radical were generated from this compound, it would readily add to electron-rich olefins. Photocatalytic methods have been successfully employed for the difunctionalization of alkenes using sulfonyl radical intermediates derived from other precursors. acs.org

Furthermore, intramolecular radical additions and cycloadditions are also plausible, provided a suitable unsaturated moiety is present within the molecule. Such reactions are powerful tools for the construction of cyclic and heterocyclic systems. The development of stereoselective haloamination of olefins, which can proceed via radical mechanisms, underscores the potential for complex molecular architectures to be assembled using radical addition strategies. mdpi.com

Catalytic Transformations Facilitated by Propane, 2,2-bis(methylsulfonyl)- and its Derivatives

The unique electronic properties of geminal bis(sulfonyl) compounds suggest their potential utility in various catalytic transformations. The strong electron-withdrawing nature of the two sulfonyl groups can activate adjacent atoms and bonds, making them amenable to catalytic cycles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Propane, 2,2-bis(methylsulfonyl)- and its derivatives could potentially serve as precursors or ligands in transition metal-catalyzed cross-coupling reactions. The acidic nature of the central C-H protons could allow for deprotonation to form a carbanion, which could then act as a nucleophile in cross-coupling reactions.

While there is no direct evidence of propane, 2,2-bis(methylsulfonyl)- being used in this context, related bis(sulfonyl)methane compounds have been explored. For instance, bis(2-diphenylphosphinoxynaphthalen-1-yl)methane has been utilized as a ligand in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the utility of the bis(organo)methane framework in catalysis. nih.govresearchgate.net Similarly, palladium-catalyzed Hiyama cross-coupling reactions, which involve the coupling of organosilicons with organic halides, represent a versatile method for C-C bond formation where ligands bearing sulfonyl groups could potentially play a role. mdpi.com The development of Sonogashira-type cross-coupling reactions using organotitanium compounds also highlights the ongoing expansion of cross-coupling methodologies where novel ligands and precursors are continuously being explored. mdpi.com

The table below outlines representative transition metal-catalyzed cross-coupling reactions where analogous compounds or concepts are relevant.

| Cross-Coupling Reaction | Catalyst System (Example) | Substrates (General) | Product Type (General) |

| Suzuki Coupling | Pd(OAc)₂ / Ligand | Aryl Halides, Arylboronic Acids | Biaryls |

| Hiyama Coupling | PdCl₂ / TBAF | Organosilicons, Organic Halides | Biaryls, etc. |

| Sonogashira Coupling | Pd(OAc)₂ | Terminal Alkynes, Organotitanium Compounds | Disubstituted Alkynes |

Organocatalytic Applications in Asymmetric Synthesis

The chiral environment that could be created by appropriately functionalized derivatives of propane, 2,2-bis(methylsulfonyl)- makes them interesting candidates for organocatalysis, particularly in asymmetric synthesis. The gem-disulfone moiety can act as a chiral scaffold or as a hydrogen-bond donor to activate substrates.

Although no specific organocatalytic applications of propane, 2,2-bis(methylsulfonyl)- have been reported, the broader class of gem-disulfones has seen some exploration. For example, organocatalytic strategies have been developed for the hydrophenolation of gem-difluoroalkenes, which share the feature of having two electron-withdrawing groups on the same carbon. nih.gov The principles of tunable reactivity in geminal bis(silyl) enol derivatives also offer insights into how the electronic nature of substituents on a central carbon can direct reaction pathways, a concept applicable to gem-disulfones. nih.gov

Photocatalytic and Electrocatalytic Investigations

The fields of photocatalysis and electrocatalysis offer intriguing possibilities for the application of propane, 2,2-bis(methylsulfonyl)-. As mentioned, photocatalysis can be a powerful tool for generating sulfonyl radicals. nih.gov The compound itself or its derivatives could potentially act as photosensitizers or participate in photoredox cycles.

Recent research has demonstrated the use of photocatalysis for the difunctionalization of alkenes and for divergent C-C and C-N cross-coupling reactions, showcasing the broad utility of light-driven transformations. acs.org The generation of nitrogen-centered radicals via photolysis for intramolecular cyclization reactions further highlights the potential for complex transformations initiated by light. mdpi.com While direct electrocatalytic studies on propane, 2,2-bis(methylsulfonyl)- are absent from the literature, the electron-withdrawing nature of the sulfonyl groups could make it a suitable substrate or mediator in electrochemical reactions.

Applications of Propane, 2,2 Bis Methylsulfonyl in Advanced Organic Synthesis Research

Role as a C1 Synthon and Methane Dianion Equivalent

A C1 synthon in organic synthesis is a single-carbon unit that can be transferred to another molecule, forming a new carbon-carbon bond. Propane (B168953), 2,2-bis(methylsulfonyl)- and related geminal bis-sulfones serve as effective C1 synthons due to the acidity of the hydrogens on the carbon atom situated between the two electron-withdrawing sulfonyl groups. This allows for the formation of a stabilized carbanion, which can then act as a nucleophile.

Geminal Bis-Sulfones in C-C Bond Forming Reactions

The core utility of geminal bis-sulfones in carbon-carbon bond formation lies in the stability of the carbanion formed upon deprotonation. illinois.edu The two adjacent sulfonyl groups effectively delocalize the negative charge, making the corresponding carbanion less basic and more nucleophilic than simpler carbanions. This stabilized nucleophile can participate in a variety of C-C bond-forming reactions, including alkylations and additions to carbonyl compounds. illinois.edu The reaction of these carbanions with alkyl halides or other electrophiles provides a reliable method for constructing more complex carbon skeletons.

Synthetic Equivalents for Carbonyl Compounds

Propane, 2,2-bis(methylsulfonyl)- can function as a synthetic equivalent of a carbonyl group. This transformation typically involves a two-step process. First, the carbanion derived from the bis-sulfone undergoes a nucleophilic addition to an electrophile. In a subsequent step, the bis(methylsulfonyl)methyl group can be converted into a carbonyl group, effectively unmasking the latent functionality. This strategy allows for the introduction of a ketone or aldehyde group in a controlled manner, which is particularly useful in the synthesis of complex molecules where direct use of a carbonyl compound might be problematic due to competing side reactions.

Utilization in Olefination Reactions and Unsaturated System Synthesis

The reactivity of Propane, 2,2-bis(methylsulfonyl)- extends to the synthesis of unsaturated systems, such as alkenes and dienes.

Horner-Wadsworth-Emmons Type Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. alfa-chemistry.comwikipedia.org This reaction typically involves the use of a phosphonate-stabilized carbanion. wikipedia.orgresearchgate.netyoutube.com While Propane, 2,2-bis(methylsulfonyl)- itself does not directly participate in the classical HWE reaction, the principles of stabilizing a carbanion for olefination are analogous. The stabilized carbanion generated from the bis-sulfone can react with carbonyl compounds to form a β-hydroxy sulfone. Subsequent elimination of one of the sulfonyl groups can lead to the formation of a vinyl sulfone, which is a key intermediate in many synthetic pathways. This two-step sequence, while not a direct HWE reaction, achieves a similar outcome of olefination. The HWE reaction and its modifications are known for their high stereoselectivity, often favoring the formation of (E)-alkenes. alfa-chemistry.comyoutube.com

Table 1: Comparison of Olefination Reactions

| Reaction | Reagent Type | Typical Product | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Alkenes (often Z-selective) | Broad scope, but byproduct can be difficult to remove. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Alkenes (often E-selective) | Water-soluble byproduct, easily removed. alfa-chemistry.com |

| Julia Olefination | Sulfone carbanion | Alkenes (often E-selective) | Involves a multi-step process including reductive elimination. |

Synthesis of Vinyl Sulfones and Conjugated Dienes

Propane, 2,2-bis(methylsulfonyl)- is a precursor for the synthesis of vinyl sulfones. organic-chemistry.org As mentioned, the reaction of its carbanion with an aldehyde or ketone, followed by elimination, yields a vinyl sulfone. researchgate.net Vinyl sulfones are versatile intermediates in organic synthesis, acting as Michael acceptors and dienophiles in cycloaddition reactions.

Furthermore, these vinyl sulfones can be elaborated into conjugated dienes. One common strategy involves a subsequent coupling reaction, where another vinyl group is introduced. Various methods, including transition-metal-catalyzed cross-coupling reactions, can be employed for this purpose. The ability to generate these valuable unsaturated systems underscores the utility of Propane, 2,2-bis(methylsulfonyl)- in building complex molecular architectures.

Precursor for Ketene (B1206846) Equivalents and Allenic Systems

The unique reactivity of Propane, 2,2-bis(methylsulfonyl)- also allows it to serve as a precursor for highly reactive intermediates like ketenes and for the synthesis of allenes.

Ketenes are compounds containing the R₂C=C=O functional group and are highly useful but often unstable reagents. nih.gov By using a precursor like Propane, 2,2-bis(methylsulfonyl)-, a ketene equivalent can be generated in situ. This involves the reaction of the bis-sulfone carbanion with a suitable electrophile, followed by an elimination sequence that generates a species that reacts as if it were a ketene. This approach avoids the need to handle the often unstable ketene directly.

The synthesis of allenes, which are compounds with two adjacent carbon-carbon double bonds, can also be approached using bis-sulfone chemistry. The general strategy may involve the reaction of the carbanion with a propargylic electrophile. Subsequent rearrangement or elimination reactions can then lead to the formation of the allene (B1206475) structure. This provides a valuable route to these structurally interesting and synthetically useful molecules.

Synthesis of Substituted Allenes and Heteroallenes

Allenes are compounds containing two cumulative double bonds. Their unique geometry and reactivity make them important building blocks in organic synthesis. researchgate.net The sulfone group is a well-established functional handle in the synthesis of alkenes and, by extension, allenes, through reactions like the Ramberg-Bäcklund reaction and the Julia-Lythgoe olefination. wikipedia.orgwikipedia.org

The Ramberg-Bäcklund reaction converts an α-halo sulfone into an alkene via treatment with a base, proceeding through an unstable episulfone intermediate which extrudes sulfur dioxide. wikipedia.orgorganic-chemistry.org While this reaction is primarily used for alkene synthesis, modifications can be envisioned to access allenes. Similarly, the Julia-Lythgoe olefination and its modern variants, such as the Julia-Kocienski olefination, utilize the reaction of a sulfone-stabilized carbanion with a carbonyl compound to generate an alkene, often with high E-selectivity. wikipedia.orgnih.govorganic-chemistry.org

Furthermore, direct methods for synthesizing allenyl sulfones often involve the reaction of propargylic alcohols with sulfonyl-containing reagents like sulfinamides or sulfonyl hydrazides. organic-chemistry.org These allenyl sulfones are versatile intermediates for further transformations. While these powerful methods highlight the utility of the sulfone group, direct application of Propane, 2,2-bis(methylsulfonyl)- for the synthesis of substituted allenes or heteroallenes has not been specifically documented in the reviewed literature. Theoretical application would require initial functionalization of the bis-sulfone starting material to install the necessary reactive sites for these transformations.

Building Block in Complex Molecular Architectures Research

The gem-bis-sulfonyl arrangement in Propane, 2,2-bis(methylsulfonyl)- makes it an interesting candidate for constructing complex carbocyclic and heterocyclic frameworks and for potential use in the strategic synthesis of natural products.

Construction of Carbocycles and Heterocycles

Unsaturated sulfones are known to participate in cycloaddition reactions, serving as either dienophiles or dienes in Diels-Alder reactions. acs.org For instance, research has shown that bis(sulfonyl) dienophiles can react with dienes like furan (B31954) to yield cycloadducts. acs.org This reactivity suggests that derivatives of Propane, 2,2-bis(methylsulfonyl)- could be designed to act as precursors for [4+2] cycloadditions, leading to the formation of six-membered rings.

Another strategy for forming cyclic structures involves radical cyclization. nih.govnih.gov Photocatalytic methods have been developed to initiate the cyclization of unsaturated sulfones, providing access to complex spirocyclic vinyl sulfones. nih.gov Additionally, the Ramberg-Bäcklund reaction has been employed within cyclic systems to introduce double bonds, demonstrating the versatility of sulfone chemistry in ring synthesis and modification. iomcworld.com Bis(sulfonyl)ethylenes have also been used as effective Michael acceptors in asymmetric catalysis to construct enantioenriched heterocyclic structures like hydantoins. nih.govacs.org

Natural Product Synthesis via Bis-Sulfone Intermediates

The sulfone functional group is a cornerstone in modern synthetic organic chemistry, particularly in the total synthesis of natural products. The Julia-Lythgoe olefination, for example, is a widely used fragment coupling strategy that relies on sulfone intermediates to construct complex alkenes found in many natural products. youtube.com The stability and versatile reactivity of sulfones allow for their incorporation early in a synthetic sequence and their eventual transformation or removal under specific conditions. researchgate.net

Recent strategies have focused on using "redox-active" sulfones that can participate in cross-coupling reactions, effectively acting as equivalents of synthetically challenging diradical synthons and dramatically simplifying synthetic routes. youtube.com Although the utility of sulfone-containing intermediates is well-documented in the synthesis of complex molecules, the specific use of Propane, 2,2-bis(methylsulfonyl)- or its immediate derivatives as a key intermediate in the total synthesis of a natural product has not been reported in the surveyed scientific literature.

Research in Polymer Chemistry and Materials Science Applications

The unique electronic properties conferred by the two sulfonyl groups have prompted research into the applications of bis-sulfones in materials science, particularly in the field of polymer chemistry.

Bis-Sulfone Initiators in Polymerization

In the field of controlled polymerization, the design of initiators is crucial for producing polymers with well-defined molecular weights and low dispersity. Research has demonstrated the successful synthesis and application of a bis-sulfone-containing initiator for atom transfer radical polymerization (ATRP). researchgate.net Specifically, a bis-sulfone alkyl bromide initiator was synthesized and used in activators generated by electron transfer (AGET) ATRP. researchgate.netresearchgate.net

This initiator was used to polymerize monomers such as ethylene (B1197577) glycol methacrylate (B99206) and trehalose (B1683222) methacrylate. researchgate.net The key feature of this initiator is the bis-sulfone group, which remains stable during the polymerization process but can be used for subsequent conjugation reactions. britannica.comresearchgate.net For instance, polymers synthesized with this initiator can be directly conjugated to antibodies or their fragments (Fabs) by inserting the polymer into the native disulfide bonds of the protein, forming stable thioether linkages. researchgate.netresearchgate.net This method provides a direct route to creating polymer-protein conjugates, which can enhance the therapeutic properties of biomolecules, such as improving their thermal stability. researchgate.netresearchgate.net

The table below summarizes the key aspects of this application.

| Feature | Description | Source(s) |

| Initiator Type | Bis-sulfone alkyl bromide | researchgate.netresearchgate.net |

| Polymerization Method | Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP) | britannica.comresearchgate.net |

| Monomers Used | Ethylene glycol methacrylate, Trehalose methacrylate | researchgate.netresearchgate.net |

| Key Functionality | The bis-sulfone group serves as a handle for post-polymerization conjugation. | britannica.comresearchgate.net |

| Application | Synthesis of well-defined polymers for conjugation to antibodies and Fab fragments, enhancing their thermal stability. | researchgate.netresearchgate.net |

This research highlights a significant application of bis-sulfone chemistry in the development of advanced functional materials for biomedical applications.

Functional Polymers Containing Bis-Sulfone Moieties

The search for polymers specifically incorporating the aliphatic "Propane, 2,2-bis(methylsulfonyl)-" unit did not yield any concrete examples of their synthesis, detailed research findings, or corresponding data on their properties. Similarly, investigations into polymers with gem-disulfone groups on a propane linker did not uncover literature that mentions or characterizes polymers made from "Propane, 2,2-bis(methylsulfonyl)-".

Therefore, information to populate this section with detailed research findings and data tables on functional polymers containing the "Propane, 2,2-bis(methylsulfonyl)-" moiety is not available in the public domain based on the conducted searches.

Theoretical and Computational Investigations of Propane, 2,2 Bis Methylsulfonyl

Electronic Structure Analysis and Bonding Characteristics

The presence of two geminal sulfonyl groups (SO₂) at the C2 position of the propane (B168953) backbone dramatically influences the molecule's electronic properties and bonding. These groups are strongly electron-withdrawing and introduce significant polarity.

Quantum chemical calculations have been instrumental in refining the understanding of the sulfonyl group's electronic nature. Historically, the bonding in sulfones was often depicted using an expanded octet for the sulfur atom, implying the participation of d-orbitals in forming double bonds with oxygen (S=O). However, modern computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, have largely refuted this model. nih.gov

Current theoretical consensus suggests that the bonding within the sulfonyl group is better described by:

Highly Polarized Bonds: Significant charge separation exists between the sulfur and oxygen atoms, best represented as S⁺-O⁻. nih.govresearchgate.net

Hyperconjugation: Bonding is augmented by reciprocal n → σ* hyperconjugative interactions. In this model, the lone pairs (n) on the oxygen atoms donate electron density into the antibonding orbitals (σ*) of the adjacent sulfur-carbon bonds, and vice-versa. This delocalization helps to stabilize the molecule. nih.govresearchgate.net

Minimal d-orbital Participation: The contribution of sulfur's d-orbitals to bonding is found to be negligible in these calculations, and their inclusion is not necessary to accurately describe the system's geometry or properties. nih.gov

The two sulfonyl groups in Propane, 2,2-bis(methylsulfonyl)- are powerful inductive electron-withdrawing groups. This effect polarizes the C-S bonds and can significantly increase the acidity of the protons on the adjacent methyl groups compared to propane itself. fiveable.me

The distribution of electron density in Propane, 2,2-bis(methylsulfonyl)- is dominated by the electronegative oxygen atoms. Computational methods like NBO and Atoms in Molecules (AIM) are used to quantify this distribution by calculating partial atomic charges.

X-ray diffraction studies on related disulfone compounds, such as 1-methylsulfonyl-2-phenylsulfonylethane, combined with high-resolution theoretical calculations, provide experimental validation for the computed charge densities. researchgate.net These studies reveal a significant buildup of negative charge on the oxygen atoms and a corresponding positive charge on the sulfur atom. The central quaternary carbon atom (C2) also experiences a significant electron deficiency due to the pull from the two adjacent sulfonyl groups.

Table 1: Representative Calculated Properties of the Sulfonyl Group This table presents typical data derived from quantum chemical calculations on molecules containing the methylsulfonyl group, illustrating the key electronic features.

| Property | Typical Calculated Value/Description | Significance |

| S=O Bond Length | ~1.43 Å | Shorter and stronger than a single S-O bond, indicating significant double bond character. nih.gov |

| C-S Bond Length | ~1.76 Å | Relatively long, reflecting the polarity and nature of the C-S bond in this environment. nih.gov |

| O-S-O Bond Angle | ~118-120° | Consistent with sp²-like hybridization around the sulfur for the S-O bonds. |

| NBO Charge on S | Highly positive (e.g., > +1.5) | Indicates significant electron withdrawal by the oxygen atoms. nih.govresearchgate.net |

| NBO Charge on O | Highly negative (e.g., < -0.9) | Shows the localization of negative charge on the electronegative oxygen atoms. nih.govresearchgate.net |

| Key Orbital Interaction | n(O) → σ*(S-C) | A key hyperconjugative interaction stabilizing the sulfonyl group. nih.govresearchgate.net |

Note: Exact values depend on the specific molecule and the level of theory used for the calculation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of Propane, 2,2-bis(methylsulfonyl)- are critical to its properties. The rotation around the C-S and C-C bonds gives rise to various spatial arrangements, or conformations, each with a distinct energy.

While the conformational analysis of simple propane is well-understood, involving staggered and eclipsed forms with a low rotational energy barrier, the situation for Propane, 2,2-bis(methylsulfonyl)- is far more complex. The two bulky and highly polar methylsulfonyl groups introduce significant steric hindrance and dipole-dipole interactions.

Computational modeling can predict the geometries and relative energies of the different rotational isomers (rotamers). The potential energy surface would show multiple minima corresponding to stable conformations where steric clash is minimized and attractive electrostatic interactions may be maximized. The rotation of the methyl groups and the entire methylsulfonyl groups around the C-S bonds would be key degrees of freedom. The most stable conformers would likely arrange the bulky SO₂ groups to minimize repulsion, though specific calculations are required to identify the global minimum energy structure.

The specific conformation of the molecule can have a profound impact on its chemical reactivity, a concept known as stereoelectronic control. researchgate.net Different rotational isomers of Propane, 2,2-bis(methylsulfonyl)- would expose different faces of the molecule to an approaching reagent.

Steric Shielding: Certain conformations might sterically hinder the central carbon atom, making nucleophilic attack more difficult.

Orbital Alignment: For reactions involving the formation of an adjacent carbanion (e.g., by deprotonation of a methyl group), the conformation determines the alignment of the developing p-orbital with the electron-withdrawing C-S σ* orbitals. Optimal alignment, often an anti-periplanar arrangement, leads to enhanced stabilization of the negative charge and a lower reaction barrier. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. rsc.org An MD simulation would reveal the preferred conformations in a given environment (e.g., in a solvent) and the timescales for interconversion between different rotamers. This provides a dynamic picture of how the molecule's shape influences its potential for chemical reaction. nih.gov

Reaction Pathway Simulations and Mechanistic Elucidation

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. nih.gov For a molecule like Propane, 2,2-bis(methylsulfonyl)-, simulations can be used to study potential reaction pathways, identify transition states, and calculate activation energies.

While specific reaction simulations for this exact molecule are not widely published, studies on related sulfones provide insight into the likely mechanisms that would be investigated. rsc.org Sulfones can participate in a variety of reactions, including eliminations, radical processes, and nucleophilic additions. researchgate.netwikipedia.org

Table 2: Computationally Studied Reaction Mechanisms Relevant to Sulfones

| Reaction Type | Mechanistic Feature | Computational Approach |

| Elimination | Formation of an alkene via elimination of SO₂ (e.g., Ramberg-Bäcklund type). wikipedia.org | DFT calculations to model the transition state of SO₂ extrusion and determine the reaction barrier. |

| Radical Reactions | Homolytic cleavage of the C-S bond to form a sulfonyl radical. nih.gov | Calculation of bond dissociation energies (BDEs); simulation of radical addition pathways to unsaturated bonds. |

| Deprotonation/Anion Formation | Stabilization of an α-carbanion by the two sulfonyl groups. fiveable.mewikipedia.org | Calculation of pKa values; modeling the geometry and charge distribution of the resulting stabilized anion. |

| Nucleophilic Attack | Vinyl sulfones (related structures) acting as Michael acceptors. wikipedia.org | Mapping the potential energy surface for the addition of a nucleophile to the electrophilic center. |

Density Functional Theory (DFT) is the most common method for these simulations. nih.gov By calculating the energy of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This profile helps to determine the rate-limiting step of a reaction and predict how changes in the molecule's structure would affect its reactivity. researchgate.net

Reaction Coordinate Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net From a computational standpoint, chemical reactions can be understood as movement across this surface, with stable molecules residing in energy valleys (minima) and reactions proceeding through mountain passes (transition states). researchgate.net Reaction coordinate analysis involves tracing the minimum energy path (MEP) on the PES that connects reactants to products, providing a detailed, step-by-step view of the geometric and energetic changes throughout a transformation. nih.gov

Specific potential energy surfaces or reaction coordinate analyses for Propane, 2,2-bis(methylsulfonyl)- have not been published. However, to illustrate the concept, detailed potential energy surfaces have been calculated for the interaction of two propane molecules, providing insight into intermolecular forces and thermophysical properties, but not the intramolecular reactivity of a substituted propane like the target compound. docbrown.infohsu-hh.de

Spectroscopic Property Predictions for Mechanistic Interpretation

Computational NMR and IR Studies for Structural and Mechanistic Insights

Computational methods are frequently used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a powerful tool for confirming the structures of synthesized molecules and identifying unknown intermediates in a reaction. By calculating the magnetic shielding of atomic nuclei (for NMR) or the vibrational frequencies of molecular bonds (for IR), researchers can generate theoretical spectra to compare with experimental data. Discrepancies or consistencies between computed and measured spectra can offer profound insights into a molecule's structure and bonding. miamioh.edu

While computational and spectral studies have been conducted on various complex propane derivatives to elucidate their structure, specific computational NMR or IR studies for Propane, 2,2-bis(methylsulfonyl)- are not found in the reviewed literature. mdpi.comnih.gov For example, the structure of an impurity formed during a drug synthesis, 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), was investigated using a combination of experimental FTIR and DFT-computed vibrational studies, showcasing the utility of this approach. mdpi.comnih.gov

Mass Spectrometry Fragmentation Pattern Prediction for Complex Intermediates

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of compounds. In the instrument, molecules are ionized and subsequently break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is often unique to a specific molecule and can be used for identification. Predicting these fragmentation patterns computationally involves simulating the bond cleavages that occur after ionization. These predictions can be invaluable for identifying complex or unstable reaction intermediates that are difficult to isolate and characterize by other means.

A predicted mass spectrometry fragmentation pattern for Propane, 2,2-bis(methylsulfonyl)- is not available. However, the NIST Chemistry WebBook notes the availability of an experimental electron ionization mass spectrum for a close analog, 2,2-Bis(ethylsulfonyl)propane . nist.gov Analysis of such a spectrum would typically involve identifying the molecular ion peak and rationalizing the major fragment peaks based on the cleavage of the most labile bonds, such as the carbon-sulfur bonds or the bonds adjacent to the sulfonyl groups.

Advanced Analytical Techniques in the Research of Propane, 2,2 Bis Methylsulfonyl

High-Resolution Mass Spectrometry for Reaction Intermediate Detection

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and characterizing transient species, such as reaction intermediates, formed during chemical transformations involving "Propane, 2,2-bis(methylsulfonyl)-". Its high accuracy and resolving power allow for the determination of elemental compositions, which is crucial for distinguishing between species with very similar nominal masses.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-covalent complexes, as it can transfer intact supramolecular assemblies from solution to the gas phase. nih.govresearchgate.netucla.edu This capability is crucial for studying the interactions of "Propane, 2,2-bis(methylsulfonyl)-" with other molecules, such as metal ions or organic hosts, which are held together by non-covalent forces like hydrogen bonding, ion-dipole, and van der Waals interactions.

Hypothetical ESI-MS Data for Non-Covalent Complex Formation:

| Analyte | Postulated Complex | Expected m/z (for singly charged ion) |

| Propane (B168953), 2,2-bis(methylsulfonyl)- | [Propane, 2,2-bis(methylsulfonyl)- + Na]⁺ | 205.0226 |

| Propane, 2,2-bis(methylsulfonyl)- | [Propane, 2,2-bis(methylsulfonyl)- + K]⁺ | 221.0065 |

Note: The expected m/z values are calculated based on the exact mass of "Propane, 2,2-bis(methylsulfonyl)-" (C₅H₁₂O₄S₂) and the respective cations.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating reaction mechanisms by providing structural information about ions through their fragmentation patterns. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are mass-analyzed.

While specific MS/MS studies on "Propane, 2,2-bis(methylsulfonyl)-" are not extensively documented, the fragmentation behavior of analogous sulfonyl compounds can provide insights into the expected pathways. For instance, studies on N-alkylbenzenesulfonamides have shown characteristic fragmentation patterns, including the loss of SO₂. nih.gov Theoretical studies on the decomposition of sulfone compounds suggest that cleavage of the C-S bond is a key step. researchgate.net

In a mechanistic study of a reaction involving "Propane, 2,2-bis(methylsulfonyl)-", MS/MS could be used to identify intermediates by trapping ions corresponding to their predicted masses and analyzing their fragmentation. The fragmentation pattern would serve as a fingerprint to confirm the structure of the intermediate.

Plausible Fragmentation Pathways for [Propane, 2,2-bis(methylsulfonyl)- + H]⁺:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 183.0304 | Loss of methanesulfinic acid | 103.0423 | CH₄O₂S |

| 183.0304 | Loss of a methylsulfonyl radical | 104.0498 | CH₃O₂S |

| 183.0304 | Cleavage of C-S bond | 79.9568 (CH₃SO₂⁺) | C₄H₉SO₂ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Advanced NMR spectroscopy techniques offer unparalleled insights into the structure, dynamics, and interactions of molecules in solution. For "Propane, 2,2-bis(methylsulfonyl)-", these methods are critical for a complete understanding of its chemical behavior.

While ¹H and ¹³C NMR are standard for structural elucidation, the inclusion of other nuclei can provide more detailed information. For "Propane, 2,2-bis(methylsulfonyl)-", ³³S NMR, despite its challenges due to low natural abundance and a large quadrupole moment, could offer direct information about the electronic environment of the sulfur atoms. Changes in the ³³S chemical shift upon reaction or complexation would be highly informative. If the compound were to be derivatized with fluorine-containing groups, ¹⁹F NMR would be an extremely sensitive probe for studying structural and electronic changes.

A comprehensive multi-nuclear NMR analysis would provide unambiguous assignment of all atoms in the molecule and its derivatives, forming a solid basis for further mechanistic and dynamic studies.

Illustrative NMR Data for Propane, 2,2-bis(methylsulfonyl)- (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.1 | s | -SO₂CH₃ |

| ¹H | ~2.2 | s | -C(CH₃ )₂- |

| ¹³C | ~45 | q | -SO₂C H₃ |

| ¹³C | ~25 | q | -C(C H₃)₂- |

| ¹³C | ~70 | s | -C (CH₃)₂- |

Note: These are estimated chemical shifts based on related structures.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying supramolecular interactions by measuring the diffusion coefficients of different species in solution. researchgate.netnih.govnih.gov In a mixture, molecules that are part of a larger assembly will diffuse more slowly than smaller, unbound molecules.

In the context of "Propane, 2,2-bis(methylsulfonyl)-", DOSY could be used to investigate its self-association or its binding to host molecules. By measuring the diffusion coefficient of "Propane, 2,2-bis(methylsulfonyl)-" at different concentrations or in the presence of a potential host, one could determine the formation and size of supramolecular aggregates. A decrease in the diffusion coefficient would indicate the formation of a larger entity. researchgate.net

Hypothetical DOSY Experiment Results:

| System | Diffusion Coefficient (D) of Propane, 2,2-bis(methylsulfonyl)- (m²/s) | Interpretation |

| Propane, 2,2-bis(methylsulfonyl)- in solution | D₁ | Reference diffusion of the monomer |

| Propane, 2,2-bis(methylsulfonyl)- + Host Molecule | D₂ (where D₂ < D₁) | Formation of a host-guest complex |

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or reaction kinetics. nih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.

For "Propane, 2,2-bis(methylsulfonyl)-", rotation around the C-S and C-C bonds may be restricted, leading to the existence of different conformers. DNMR studies could be employed to investigate the conformational dynamics of this molecule. nih.gov By monitoring the coalescence of signals corresponding to different conformers as the temperature is increased, the rate of interconversion and the associated free energy of activation (ΔG‡) can be calculated. This information is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity and interactions.

X-ray Crystallography of Propane, 2,2-bis(methylsulfonyl)- Derivatives and Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives and complexes of Propane, 2,2-bis(methylsulfonyl)-, this technique offers unparalleled detail regarding molecular conformation, stereochemistry, and the packing of molecules in the solid state.

The synthesis and subsequent reactions of Propane, 2,2-bis(methylsulfonyl)- can yield a variety of new compounds. When these products or stable intermediates can be crystallized, single-crystal X-ray diffraction allows for the unambiguous determination of their molecular structure. This is particularly vital for confirming the outcome of a reaction, establishing the regioselectivity and stereoselectivity of a transformation, and identifying unexpected molecular rearrangements.

Beyond simple connectivity, crystallographic data provides a wealth of quantitative information about the molecule's geometry. This includes precise measurements of bond lengths, bond angles, and torsion angles, which can be compared to theoretical models and data from related structures. For Propane, 2,2-bis(methylsulfonyl)- derivatives, particular attention would be paid to the geometry of the sulfonyl groups (O-S-O and C-S-O angles) and the tetrahedral geometry around the central quaternary carbon atom.

Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. These non-covalent forces, such as hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces, govern the physical properties of the solid, including its melting point and solubility. mdpi.com Understanding these interactions is a central theme in crystal engineering, as they dictate how molecules recognize each other and assemble into a stable, ordered lattice. nih.gov The analysis provides a link between molecular structure and macroscopic properties. nih.gov

Below is an interactive table representing typical crystallographic data that could be expected from an analysis of a derivative of Propane, 2,2-bis(methylsulfonyl)-.

| Parameter | Typical Value | Significance |

|---|---|---|

| S=O Bond Length | 1.42 - 1.45 Å | Indicates the double bond character of the sulfur-oxygen bond in the sulfonyl group. |

| C-S Bond Length | 1.75 - 1.79 Å | Reflects the single bond between carbon and the sulfonyl sulfur. |

| O-S-O Bond Angle | 117° - 120° | Defines the geometry of the sulfonyl group. |

| C-S-C Bond Angle | 103° - 107° | Shows the angle between the carbon chains attached to the sulfur atom. |

| C-C(quat)-C Bond Angle | ~109.5° | Represents the tetrahedral geometry around the central propane carbon. |

Spectroscopic Methods for In Situ Reaction Monitoring

In situ spectroscopic techniques are powerful tools for studying chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products without the need for sampling. nih.govmdpi.com

Real-time or in situ Fourier Transform Infrared (FTIR) spectroscopy is exceptionally useful for monitoring the progress of reactions involving Propane, 2,2-bis(methylsulfonyl)-. nih.gov By inserting a probe directly into the reaction vessel, spectra can be collected continuously. mdpi.com The sulfonyl group (SO₂) has strong, characteristic asymmetric and symmetric stretching vibrations in the infrared spectrum, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

As a reaction proceeds, changes in the molecular structure are reflected in the IR spectrum. For example, in a reaction where the sulfonyl group is transformed or a neighboring functional group reacts, the intensity of the corresponding absorption bands will change. By tracking the intensity of the characteristic peaks for the starting materials and products over time, a concentration profile for each species can be generated. This allows for the precise determination of reaction initiation, progress, and endpoint, and can help identify the formation of transient intermediates. mdpi.comyoutube.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for performing kinetic studies of reactions in solution, provided that at least one of the species involved (reactant, intermediate, or product) absorbs light in the UV-Vis range. spectroscopyonline.comthermofisher.com The absorbance of a species is directly proportional to its concentration, as described by the Beer-Lambert Law. thermofisher.com

To perform a kinetic measurement, the reaction is monitored at a wavelength where a key component has a strong, distinct absorbance. The change in absorbance at this wavelength is recorded over time. This data can then be used to determine the rate of the reaction, the reaction order with respect to each reactant, and the rate constant (k). spectroscopyonline.comthermofisher.com For instance, if a derivative of Propane, 2,2-bis(methylsulfonyl)- containing a chromophore were to undergo a reaction, the change in the chromophore's structure would lead to a change in its UV-Vis spectrum, allowing the reaction rate to be quantified.

An interactive table below illustrates a hypothetical dataset from a kinetic experiment monitored by UV-Vis spectroscopy.

| Time (seconds) | Absorbance at λ_max | Concentration (M) |

|---|---|---|

| 0 | 1.000 | 1.00E-04 |

| 30 | 0.855 | 8.55E-05 |

| 60 | 0.731 | 7.31E-05 |

| 90 | 0.625 | 6.25E-05 |

| 120 | 0.535 | 5.35E-05 |

| 180 | 0.398 | 3.98E-05 |

Chromatographic Techniques for Mechanistic and Kinetic Studies

Chromatographic methods are indispensable for the separation, identification, and quantification of compounds in a reaction mixture. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are central to elucidating reaction mechanisms and conducting detailed kinetic analyses. researchgate.netnih.gov

In a typical study, small aliquots are withdrawn from the reaction vessel at specific time intervals. The reaction in these aliquots is quenched, and the mixture is then analyzed. HPLC is suitable for separating non-volatile or thermally sensitive compounds, while GC is used for volatile substances. Coupling these separation techniques with a detector, most powerfully a mass spectrometer (GC-MS or LC-MS), allows for the definitive identification of each component based on its retention time and mass spectrum. nih.gov

This approach provides a snapshot of the reaction mixture's composition at various points in time. By quantifying the concentration of reactants, intermediates, and products in each aliquot, detailed kinetic profiles can be constructed. researchgate.net This data is crucial for validating proposed reaction mechanisms. For example, the detection of a predicted intermediate or the determination of the diastereomeric or enantiomeric ratio of a chiral product can provide strong evidence for a particular mechanistic pathway. nih.govacs.org

An interactive table below shows representative data that could be obtained from an HPLC analysis of a reaction involving a derivative of Propane, 2,2-bis(methylsulfonyl)-.

| Reaction Time (min) | Area % (Starting Material) | Area % (Intermediate) | Area % (Product) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 10 | 75.2 | 15.1 | 9.7 |

| 30 | 40.5 | 18.3 | 41.2 |

| 60 | 15.8 | 10.5 | 73.7 |

| 120 | 1.9 | 2.1 | 96.0 |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. afmps.benih.gov In the context of "Propane, 2,2-bis(methylsulfonyl)-", HPLC allows for the separation and quantification of the target compound from starting materials, intermediates, and byproducts.

While specific HPLC methods for "Propane, 2,2-bis(methylsulfonyl)-" are not extensively documented in publicly available literature, methods developed for structurally similar aliphatic sulfonate and sulfone compounds can be adapted. mdpi.comsielc.comnih.gov For instance, reversed-phase HPLC is a common approach for analyzing polar organic molecules. nih.gov

Reaction Monitoring:

The synthesis of "Propane, 2,2-bis(methylsulfonyl)-" can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by HPLC. This allows chemists to track the consumption of reactants and the formation of the product over time, helping to determine the optimal reaction time and conditions.

Product Purity Analysis:

After synthesis and purification, HPLC is used to determine the purity of the "Propane, 2,2-bis(methylsulfonyl)-" product. By developing a method that separates the target compound from any potential impurities, the purity can be accurately quantified. A typical HPLC method for a non-chromophoric compound like "Propane, 2,2-bis(methylsulfonyl)-" might employ a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization to introduce a UV-active chromophore could be employed for detection with a more sensitive UV detector. nih.gov

A hypothetical HPLC method for the analysis of a reaction mixture containing "Propane, 2,2-bis(methylsulfonyl)-" is presented below.

Table 1: Illustrative HPLC Method Parameters for Reaction Monitoring

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Water and Acetonitrile (B52724) (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

Using such a method, one could generate data to track the progress of a reaction, as illustrated in the following hypothetical data table.

Table 2: Hypothetical Reaction Progress Data for the Synthesis of Propane, 2,2-bis(methylsulfonyl)-

| Time (hours) | Starting Material A (%) | Starting Material B (%) | Propane, 2,2-bis(methylsulfonyl)- (%) |

| 0 | 50 | 50 | 0 |

| 1 | 35 | 35 | 30 |

| 2 | 20 | 20 | 60 |

| 4 | 5 | 5 | 90 |

| 6 | <1 | <1 | >98 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations in Research

While "Propane, 2,2-bis(methylsulfonyl)-" itself is not a chiral molecule, the principles of Supercritical Fluid Chromatography (SFC) are highly relevant for the analysis of chiral sulfone compounds. SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced consumption of organic solvents, and unique selectivity. selvita.comeuropeanpharmaceuticalreview.comchromatographyonline.com

The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of a polar organic modifier like an alcohol. chromatographyonline.comnih.gov This combination provides a mobile phase with low viscosity and high diffusivity, leading to efficient and rapid separations. chromatographyonline.com

For the chiral separation of sulfones and related compounds like sulfoxides, a chiral stationary phase (CSP) is essential. chromatographyonline.comnih.gov These stationary phases contain a chiral selector that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

Advantages of SFC for Chiral Separations:

Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, resulting in shorter analysis times. selvita.com

Green Chemistry: The primary component of the mobile phase, CO2, is non-toxic and readily available, making SFC a more environmentally friendly technique compared to normal-phase HPLC which often uses toxic solvents. selvita.com

Versatility: A wide range of chiral stationary phases are available for SFC, allowing for the separation of a diverse array of chiral compounds. chromatographyonline.com

The following table illustrates typical parameters for a chiral SFC method that could be applied to a chiral sulfone.

Table 3: Illustrative Chiral SFC Method Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with Methanol as a modifier (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detector | UV Detector |

The application of such a method would allow for the baseline separation of the two enantiomers of a chiral sulfone, enabling their individual quantification.

Derivatives, Analogs, and Structure Reactivity Relationship Srr Research in Chemical Systems

Bis-Sulfone-Containing Macrocycles and Supramolecular Assemblies

Design and Synthesis of Macrocyclic Structures for Research

The incorporation of the 2,2-bis(methylsulfonyl)propane moiety, or analogous bis-sulfonyl units, into macrocyclic structures has been a subject of significant synthetic interest. These cyclic compounds are sought after for their potential applications in molecular recognition, catalysis, and as therapeutic agents due to their unique, pre-organized three-dimensional cavities. acs.orgnih.gov The synthesis of these macrocycles often requires strategies that can efficiently form large rings, a process that can be challenging. nih.gov

A primary strategy involves the bimolecular homodifunctional approach, where two molecules with complementary reactive groups react to form the macrocyclic structure. nih.gov Modern "click chemistry" reactions, such as the Sulfur(VI)-Fluoride Exchange (SuFEx) and Sulfur-Phenolate Exchange (SuPhenEx), have emerged as powerful tools for this purpose. acs.org These reactions are highly efficient and proceed under mild conditions, allowing for the synthesis of various macrocycles in good to excellent yields. acs.org For instance, the reaction of di-sulfonyl fluorides with diphenols in acetonitrile (B52724) at elevated temperatures can produce macrocycles with yields ranging from 64% to 91%. acs.org

Researchers have also developed cascade reactions, which combine multiple synthetic steps into a single operation, to simplify the synthesis of macrocyclic sulfonamides. york.ac.uk This approach enhances efficiency and avoids the isolation of potentially unstable intermediates. york.ac.uk The ability to tune the ring size and incorporate various functional groups is a key aspect of this research, allowing for the creation of a library of macrocycles with diverse properties from a common structural template. nih.gov

Table 1: Synthetic Approaches to Sulfonyl-Containing Macrocycles

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| SuFEx Click Reaction | Di-sulfonyl fluoride, Diphenol | Acetonitrile, 50 °C, 3–5 h | 64–91% | acs.org |

| Bimolecular Cyclization | Diamine, Dithiocarbamate precursor | Molar concentration (0.2–0.4 M) | Multi-gram scale | nih.gov |

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry investigates the formation of unique complexes composed of a larger "host" molecule enclosing a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org Macrocycles derived from bis-sulfonyl compounds are excellent candidates for host molecules. Their pre-organized cavities and the presence of electron-rich sulfonyl groups create specific binding sites for complementary guests. nih.gov

Research on sulfinyl-bridged open-chain hosts, which are structurally related to sulfonyl compounds, has demonstrated the ability to form pseudo-cyclic structures that can include guest molecules like chloroform. elsevierpure.com This suggests that macrocycles containing the 2,2-bis(methylsulfonyl)propane unit would also exhibit significant guest-binding capabilities. The interactions are typically driven by a combination of forces, including hydrogen bonding, van der Waals forces, and π-π interactions if aromatic rings are part of the macrocyclic framework. wikipedia.orgacs.org The stability and defined structure of these synthetic receptors make them robust alternatives to natural receptors for applications in medicine and materials science. nih.gov

Exploration of Hybrid Sulfone-Containing Compounds

To expand the chemical space and functional properties of sulfone-containing molecules, researchers have explored the synthesis of hybrid structures that combine the sulfonyl group with other functional moieties.

Sulfone-Peroxide Hybrid Structures

The synthesis of molecules containing both a sulfone and a peroxide group represents a unique chemical challenge. The primary route to sulfones is through the oxidation of the corresponding sulfides. organic-chemistry.org A variety of oxidizing agents are used, with hydrogen peroxide (H₂O₂) being a common, environmentally benign choice. rsc.org

The selective oxidation of a sulfide (B99878) to a sulfone, without stopping at the intermediate sulfoxide (B87167) stage, is crucial. researchgate.net Researchers have developed efficient methods using urea-hydrogen peroxide (UHP) in combination with activators like phthalic anhydride (B1165640). researchgate.net This system allows for the clean and direct conversion of sulfides to sulfones, often without the need for chromatographic purification. researchgate.net Another approach employs 30% hydrogen peroxide with a recyclable silica-based tungstate (B81510) catalyst or carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) as a heterogeneous catalyst, which also promotes selective oxidation to the sulfone. organic-chemistry.orgrsc.org While these methods focus on the formation of the sulfone group using a peroxide-based oxidant, the synthesis of stable hybrid molecules that retain both a sulfone and a peroxide functional group in the final structure is a more specialized area of research. The inherent reactivity of the peroxide group makes its incorporation and retention alongside other functional groups a significant synthetic hurdle.

Table 2: Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidizing System | Catalyst/Activator | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free, clean conversion | researchgate.net |

| 30% Hydrogen Peroxide | Tantalum Carbide | --- | High yield | organic-chemistry.org |

| 30% Hydrogen Peroxide | MWCNTs-COOH | Solvent-free, Room Temp. | Recyclable catalyst, clean product | rsc.org |

Sulfone-Phosphine and Other Heteroatom-Containing Analogs

The creation of hybrid compounds containing both sulfone and other heteroatoms, such as phosphorus (in phosphines or phosphine (B1218219) oxides) or nitrogen, introduces new structural and electronic properties. These analogs are explored for their potential in catalysis, materials science, and medicinal chemistry. acs.orgrsc.org

Heterocyclic allylsulfones, for example, serve as stable, latent precursors to sulfinate reagents. acs.org They can participate in palladium-catalyzed coupling reactions to form complex biaryl structures, demonstrating the compatibility of the sulfone group with transition-metal catalysis and allowing for the synthesis of diverse heteroatom-containing targets. acs.org The hetero-Diels-Alder reaction is another powerful tool, enabling the formation of nitrogen-containing heterocyclic rings from dienes and imines, which can be part of a sulfone-containing molecule. wikipedia.org

The synthesis of sulfone-phosphine hybrids can be envisioned through the functionalization of a core structure bearing one of the two groups. For instance, a molecule containing a phosphine oxide could be elaborated with sulfonyl groups, or a bis-sulfonyl alkane could be functionalized with phosphine-containing moieties. These hybrid molecules combine the strong electron-withdrawing nature and hydrogen-bonding acceptor capability of the sulfonyl group with the unique coordination chemistry and reactivity of phosphines and their oxides.

Emerging Research Directions and Future Perspectives for Propane, 2,2 Bis Methylsulfonyl

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing how chemical reactions are developed and optimized. rsc.orgwhiterose.ac.uk These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly screen a wide range of conditions, making them highly relevant for the synthesis and derivatization of Propane (B168953), 2,2-bis(methylsulfonyl)-.

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for the synthesis of sulfones. youtube.com The synthesis of Propane, 2,2-bis(methylsulfonyl)- typically involves the oxidation of the corresponding bis-sulfide. In a flow setup, this oxidation can be performed with greater precision and safety. For instance, the use of potentially hazardous oxidizing agents can be better managed in the small, controlled environment of a flow reactor.

Recent advancements have demonstrated the efficient electrochemical synthesis of sulfones in flow systems, which can offer a greener alternative to traditional chemical oxidants. acs.orgacs.orgrsc.org This approach could be adapted for the continuous production of Propane, 2,2-bis(methylsulfonyl)-, potentially leading to higher yields and purity. A hypothetical continuous flow setup for the synthesis of Propane, 2,2-bis(methylsulfonyl)- is described in the table below.

Table 1: Hypothetical Continuous Flow Process for the Synthesis of Propane, 2,2-bis(methylsulfonyl)-

| Parameter | Description |

| Reactants | 2,2-bis(methylthio)propane, Oxidizing Agent (e.g., H₂O₂, electrochemical) |

| Solvent | Acetonitrile (B52724)/Water |

| Reactor Type | Packed-bed or microreactor |

| Flow Rate | 0.1 - 1.0 mL/min |

| Temperature | 25 - 80 °C |

| Pressure | 1 - 10 bar |

| Downstream Processing | In-line purification module |

Furthermore, transformations of the Propane, 2,2-bis(methylsulfonyl)- core, such as functionalization of the methyl groups, could be explored in a flow environment to rapidly generate a library of derivatives for further study.

Automated synthesis platforms enable high-throughput experimentation (HTE), allowing for the rapid screening of numerous reaction conditions. sapiosciences.com This is particularly valuable for exploring the reactivity of Propane, 2,2-bis(methylsulfonyl)-. For example, the deprotonation of the central methylene (B1212753) protons and subsequent reactions with various electrophiles could be systematically investigated.

An automated platform could be programmed to vary parameters such as the base, solvent, temperature, and electrophile in a multi-well plate format. rsc.org The outcomes of these reactions could then be rapidly analyzed, providing a comprehensive map of the compound's reactivity. This data-rich approach accelerates the discovery of new transformations and applications for Propane, 2,2-bis(methylsulfonyl)-.

Applications in Catalysis and Reaction Design